molecular formula C13H15N3O3 B12065267 Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B12065267
M. Wt: 261.28 g/mol
InChI Key: YQFJFKZDXBJGAW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with 2-methoxyphenylhydrazine under acidic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • 5-Amino-1-(2-methoxyphenyl)pyrazole-3-carboxylic acid
  • 1-(2-Methoxyphenyl)-3-methyl-5-amino-pyrazole

Comparison: Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is unique due to the presence of both the methoxyphenyl and ethyl carboxylate groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)18-2/h4-8H,3,14H2,1-2H3

InChI Key

YQFJFKZDXBJGAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC

Origin of Product

United States

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